A Technical Guide to (R)-1-Boc-3-(aminomethyl)piperidine (CAS: 140645-23-4)
A Technical Guide to (R)-1-Boc-3-(aminomethyl)piperidine (CAS: 140645-23-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-Boc-3-(aminomethyl)piperidine is a chiral piperidine derivative valued in medicinal chemistry and pharmaceutical research. Identified by its CAS number 140645-23-4, this compound serves as a critical, versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] Its structure features a piperidine ring with the nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group and a primary aminomethyl substituent at the chiral 3-position.[2]
The Boc protecting group enhances the compound's stability and allows for selective reactions at the primary amine, making it an ideal intermediate for multi-step synthetic pathways.[2][3] This strategic protection is crucial for constructing piperidine-containing therapeutics, which are prominent scaffolds in drugs targeting a range of conditions, including neurological disorders.[3][4] This guide provides a comprehensive overview of its properties, applications, relevant experimental protocols, and safety information.
Physicochemical and Structural Data
(R)-1-Boc-3-(aminomethyl)piperidine is a clear, colorless to pale yellow liquid at room temperature.[1] Its key properties are summarized in the table below, providing essential data for experimental design and handling.
| Property | Value | References |
| CAS Number | 140645-23-4 | [1] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Density | 0.997 g/mL at 25 °C | [4] |
| Boiling Point | 299.4 °C at 760 mmHg | [1] |
| Refractive Index | n20/D 1.473 | [1] |
| Purity / Assay | ≥ 97% | |
| Storage Temperature | 2-8°C | [1] |
| SMILES String | CC(C)(C)OC(=O)N1CCC--INVALID-LINK--C1 | |
| InChI Key | WPWXYQIMXTUMJB-SECBINFHSA-N |
Applications in Research and Drug Development
The utility of (R)-1-Boc-3-(aminomethyl)piperidine spans several areas of chemical and pharmaceutical science, owing to its specific stereochemistry and functional group arrangement.
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Pharmaceutical Intermediate: It is a key intermediate in the synthesis of diverse pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[4] The piperidine scaffold is a common feature in bioactive molecules, and this chiral building block allows for precise structural modifications.[3][5]
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Organic Synthesis: The compound is a valuable building block for creating complex molecular architectures.[3] The Boc-protected ring nitrogen directs reactivity towards the primary amine, enabling selective transformations such as amide bond formation, alkylation, or reductive amination.[1][2]
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Peptide Synthesis: It is utilized in the preparation of peptide-based therapeutics, where its incorporation can enhance the stability and bioavailability of the final peptide constructs.[4]
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Chemical Biology: Researchers use this and similar compounds to create molecular probes for investigating biological processes, such as protein-protein interactions and cellular mechanisms.[3]
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Caption: Role of (R)-1-Boc-3-(aminomethyl)piperidine in the drug discovery workflow.
Experimental Protocols
While specific synthesis routes for commercial intermediates are often proprietary, the following sections detail common experimental procedures for the use and analysis of (R)-1-Boc-3-(aminomethyl)piperidine in a laboratory setting.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a typical reaction to form an amide bond using the primary amine of (R)-1-Boc-3-(aminomethyl)piperidine and a generic carboxylic acid.
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Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and a peptide coupling agent such as HATU (1.1 eq.) or EDC/HOBt (1.1 eq. each) in an anhydrous aprotic solvent (e.g., DMF or DCM).
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Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the mixture and stir for 5-10 minutes at room temperature.
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Amine Addition: Add a solution of (R)-1-Boc-3-(aminomethyl)piperidine (1.05 eq.) in the same solvent to the reaction mixture.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
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Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
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Caption: General experimental workflow for amide coupling reactions.
Protocol 2: Quality Control by HPLC-MS
This protocol provides a general method for verifying the identity and purity of (R)-1-Boc-3-(aminomethyl)piperidine, adapted from standard analytical procedures for similar compounds.
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Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Create a dilute sample for injection (e.g., 10-50 µg/mL) using the mobile phase as the diluent.
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Chromatographic Conditions:
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System: HPLC with a UV detector and coupled to a mass spectrometer (e.g., TOF or Quadrupole).
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Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
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Gradient: A typical gradient might run from 5% B to 95% B over 5-10 minutes.
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Flow Rate: 0.5-1.0 mL/min.
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Column Temperature: 25-40 °C.
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-
Mass Spectrometry Conditions:
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Ionization Mode: Positive ion electrospray (ESI+).
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Scan Range: m/z 50-500.
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Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z ≈ 215.17.
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-
Data Analysis: Integrate the peak area from the UV chromatogram to determine purity (e.g., >97%). Confirm the mass of the main peak corresponds to the expected molecular weight of the compound.
Safety and Handling Information
(R)-1-Boc-3-(aminomethyl)piperidine is considered hazardous and requires careful handling in a laboratory environment. Users should consult the full Safety Data Sheet (SDS) before use.
| Hazard Category | Details | References |
| Pictograms | GHS07 (Exclamation Mark), GHS09 (Environment) | |
| Signal Word | Warning | [6] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H400: Very toxic to aquatic life. | |
| Precautionary Statements | P273: Avoid release to the environment.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage Recommendations:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[7][8]
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Handling: Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[7] Wash hands thoroughly after handling.[8]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place at the recommended temperature of 2-8°C.[1][8] The compound may be sensitive to moisture.[8]
Conclusion
(R)-1-Boc-3-(aminomethyl)piperidine is a high-value chiral intermediate essential for modern drug discovery and organic synthesis. Its unique structure, featuring a strategically protected piperidine ring and a reactive primary amine, provides chemists with a reliable tool for building complex, biologically active molecules. Understanding its physicochemical properties, applications, and proper handling procedures is crucial for its effective and safe utilization in advancing pharmaceutical research.
References
- 1. lookchem.com [lookchem.com]
- 2. CAS 140645-23-4: (R)-N-Boc-3-aminomethylpiperidine [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-Boc-3-(aminomethyl)-3-methylpiperidine [myskinrecipes.com]
- 6. 1-Boc-3-(aminomethyl)piperidine 90 162167-97-7 [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
